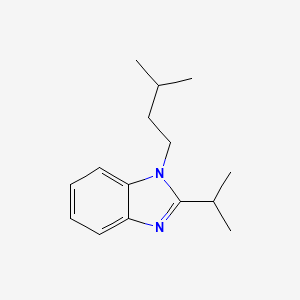
2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This benzimidazole derivative has been synthesized through several methods and has been found to exhibit promising biochemical and physiological effects. In
作用機序
The mechanism of action of 2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It may also induce apoptosis by activating the caspase cascade. In addition, this compound may exhibit antiviral activity by inhibiting viral replication or by blocking viral entry into host cells. Its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or to inhibit bacterial enzymes.
Biochemical and Physiological Effects:
2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and exhibit antimicrobial activity against several bacterial strains. Furthermore, this compound has been found to exhibit low toxicity in normal cells, making it a promising candidate for further research.
実験室実験の利点と制限
One of the main advantages of using 2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole in lab experiments is its potential to exhibit anticancer, antiviral, and antimicrobial activities. Furthermore, this compound has been found to exhibit low toxicity in normal cells, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole. One direction is to further investigate its mechanism of action and its potential use in cancer therapy. Another direction is to explore its antiviral and antimicrobial activities against other viruses and bacterial strains. Furthermore, there is a need to improve the solubility of this compound in water to enhance its bioavailability and efficacy. Finally, future research could focus on developing analogs of 2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole with improved properties, such as increased solubility and potency.
Conclusion:
In conclusion, 2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole is a promising compound that exhibits potential in various scientific research applications, including anticancer, antiviral, and antimicrobial activities. Its synthesis method has been explored through several approaches, and its mechanism of action and biochemical and physiological effects have been investigated. Although there are limitations to its use in lab experiments, further research could lead to the development of improved analogs with enhanced properties.
合成法
2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole can be synthesized through several methods, including the reaction of 2-aminobenzimidazole with 3-methyl-2-butanone in the presence of a catalyst, such as acetic acid or sulfuric acid. Another method involves the reaction of 2-aminobenzimidazole with 3-methyl-2-butanone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The yield of the reaction can be improved by using microwave-assisted synthesis or by optimizing the reaction parameters, such as temperature, time, and reactant ratio.
科学的研究の応用
2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole has been found to exhibit potential in various scientific research applications, including anticancer, antiviral, and antimicrobial activities. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, this compound has been found to exhibit antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus. Furthermore, it has been shown to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
1-(3-methylbutyl)-2-propan-2-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-11(2)9-10-17-14-8-6-5-7-13(14)16-15(17)12(3)4/h5-8,11-12H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFQYFGUIPLTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbutyl)-2-(propan-2-yl)-1H-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-naphthyl)-N'-{[(phenylthio)acetyl]oxy}ethanimidamide](/img/structure/B5756047.png)
![4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5756055.png)
![1-benzyl-3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5756067.png)





![N-[3-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5756110.png)
![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5756118.png)

![ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5756128.png)
![N,2,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5756132.png)